molecular formula C32H37NO5S B129095 Levopropoxyphene napsylate CAS No. 55557-30-7

Levopropoxyphene napsylate

Cat. No.: B129095
CAS No.: 55557-30-7
M. Wt: 547.7 g/mol
InChI Key: VZPXFHVJUUSVLH-VNJAQMQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of levopropoxyphene involves several key steps:

Chemical Reactions Analysis

Levopropoxyphene undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Other similar compounds include:

Levopropoxyphene’s uniqueness lies in its specific antitussive action without significant analgesic effects, distinguishing it from other compounds in its class.

Properties

CAS No.

55557-30-7

Molecular Formula

C32H37NO5S

Molecular Weight

547.7 g/mol

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid

InChI

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1

InChI Key

VZPXFHVJUUSVLH-VNJAQMQMSA-N

Isomeric SMILES

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

Synonyms

(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid
(1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate
Hydrate, Levopropoxyphene 2-naphthalenesulfonate
Hydrate, Levopropoxyphene Napsylate
Levopropoxyphene
Levopropoxyphene 2 naphthalenesulfonate Hydrate
Levopropoxyphene 2-naphthalenesulfonate Hydrate
Levopropoxyphene Napsylate
Levopropoxyphene Napsylate Hydrate
Napsylate Hydrate, Levopropoxyphene
Napsylate, Levopropoxyphene
Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer
Propoxyphene, (R*,S*)-(+-)-Isomer
Propoxyphene, (R-(R*,S*))-Isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levopropoxyphene napsylate
Reactant of Route 2
Reactant of Route 2
Levopropoxyphene napsylate
Reactant of Route 3
Reactant of Route 3
Levopropoxyphene napsylate
Reactant of Route 4
Reactant of Route 4
Levopropoxyphene napsylate
Reactant of Route 5
Reactant of Route 5
Levopropoxyphene napsylate
Reactant of Route 6
Reactant of Route 6
Levopropoxyphene napsylate
Customer
Q & A

Q1: Are there other non-narcotic antitussive agents that act centrally, similar to Levopropoxyphene napsylate?

A2: Yes, the abstract lists several other compounds thought to share a central mechanism of action for cough suppression: Dextromethorphan hydrobromide, noscapine, pipazethate, carbetapentane, caramiphen, and oxalamine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.